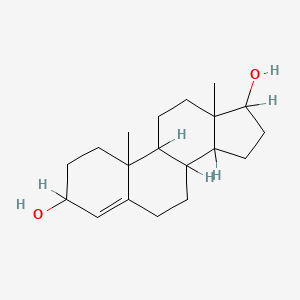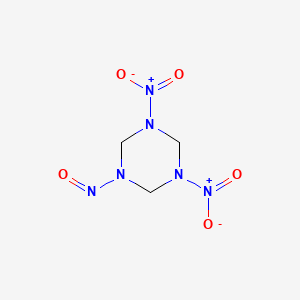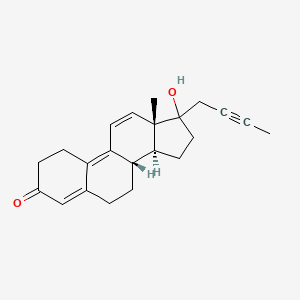
19,21-Dinorchola-4,9,11-trien-22-yn-3-one,17-hydroxy-, (17a)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“19,21-Dinorchola-4,9,11-trien-22-yn-3-one,17-hydroxy-, (17a)-(9CI)” is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medicine, particularly in hormone therapy and as anti-inflammatory agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of steroidal compounds typically involves multiple steps, including the formation of the steroid nucleus and the introduction of functional groups. Common methods include:
Oxidation and Reduction Reactions: These are used to introduce or modify functional groups.
Cyclization Reactions: To form the characteristic steroid ring structure.
Functional Group Interconversions: To achieve the desired chemical properties.
Industrial Production Methods
Industrial production of steroidal compounds often involves:
Fermentation Processes: Using microorganisms to produce steroid precursors.
Chemical Synthesis: Large-scale chemical reactions under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products depend on the specific reactions and conditions used. Typically, these include various hydroxylated, oxidized, or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Steroidal compounds like “19,21-Dinorchola-4,9,11-trien-22-yn-3-one,17-hydroxy-, (17a)-(9CI)” are used in:
Chemistry: As intermediates in the synthesis of other complex molecules.
Biology: To study hormone functions and interactions.
Medicine: In hormone replacement therapy, anti-inflammatory treatments, and cancer therapy.
Industry: In the production of pharmaceuticals and as biochemical research tools.
Mecanismo De Acción
The mechanism of action for steroidal compounds typically involves:
Binding to Receptors: Steroids often exert their effects by binding to specific receptors in the body.
Modulation of Gene Expression: Once bound, they can influence the expression of certain genes.
Pathways Involved: Common pathways include the glucocorticoid and mineralocorticoid pathways.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: A natural steroid hormone.
Cortisol: A steroid hormone involved in stress response.
Estradiol: A form of estrogen, a female sex hormone.
Uniqueness
“19,21-Dinorchola-4,9,11-trien-22-yn-3-one,17-hydroxy-, (17a)-(9CI)” may have unique structural features or biological activities that differentiate it from other steroidal compounds. These could include specific receptor binding affinities, metabolic stability, or therapeutic effects.
Propiedades
Fórmula molecular |
C22H26O2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(8S,13S,14S)-17-but-2-ynyl-17-hydroxy-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H26O2/c1-3-4-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)2/h9,12,14,19-20,24H,5-8,10-11,13H2,1-2H3/t19-,20+,21+,22?/m1/s1 |
Clave InChI |
AIEAVYYYERHHND-ZPHWTRHBSA-N |
SMILES isomérico |
CC#CCC1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O |
SMILES canónico |
CC#CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O |
Sinónimos |
17 alpha-(2-butynyl)-17 beta-hydroxyestra-4,9,11-trien-3-one 17-alpha-(2-butynyl)-17 beta-hydroxyestra-4,9,11-trien-3-one R3852-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


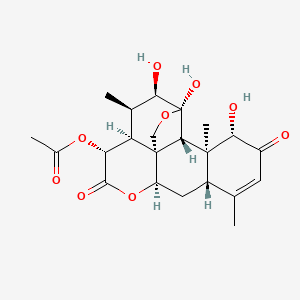
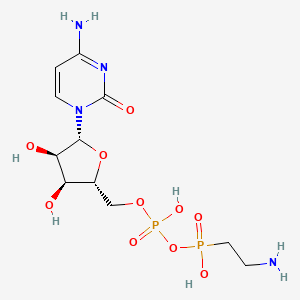
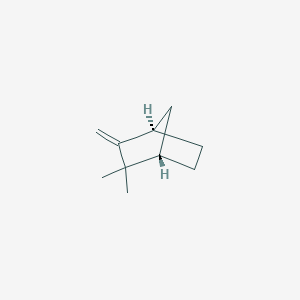
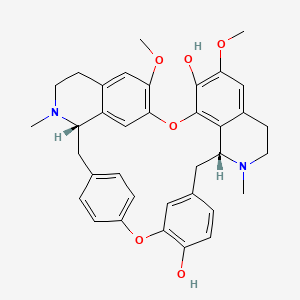
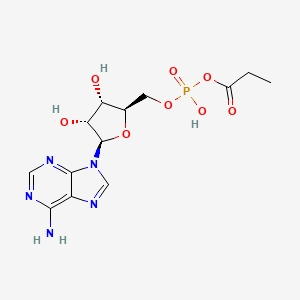
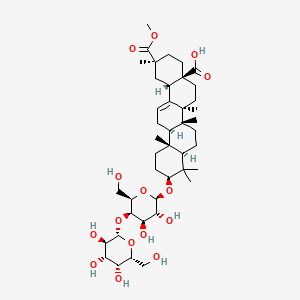
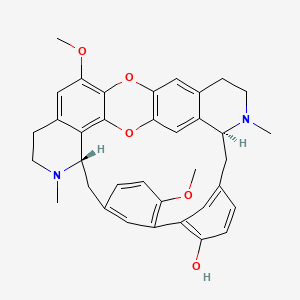
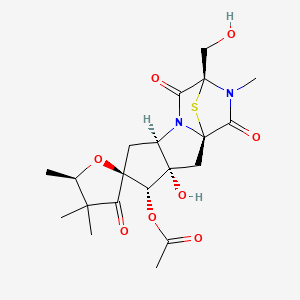
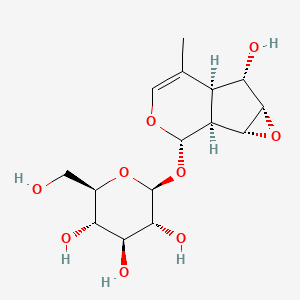

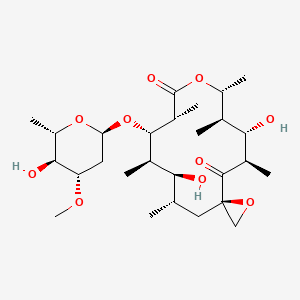
![7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)
